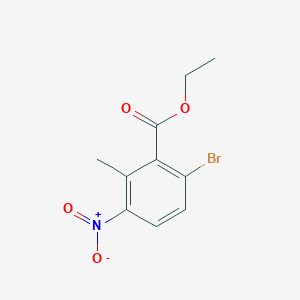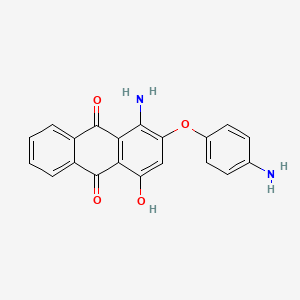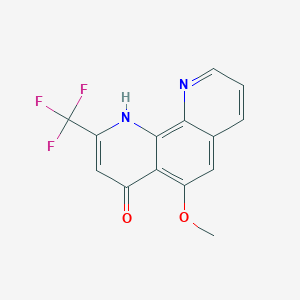
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one is a synthetic organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system fused with a pyridine ring. The presence of methoxy and trifluoromethyl groups in this compound significantly alters its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable phenanthroline precursor. This can be achieved using a copper-catalyzed trifluoromethylation reaction under ambient conditions . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy and trifluoromethyl groups can be substituted under specific conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can introduce various functional groups into the phenanthroline ring system.
Applications De Recherche Scientifique
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-2-(trifluoromethyl)-1H-indole
- 2-(Trifluoromethyl)-1H-indole
- 2-(Trifluoromethyl)-1,10-phenanthroline
Uniqueness
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
1700-97-6 |
|---|---|
Formule moléculaire |
C14H9F3N2O2 |
Poids moléculaire |
294.23 g/mol |
Nom IUPAC |
5-methoxy-2-(trifluoromethyl)-1H-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C14H9F3N2O2/c1-21-9-5-7-3-2-4-18-12(7)13-11(9)8(20)6-10(19-13)14(15,16)17/h2-6H,1H3,(H,19,20) |
Clé InChI |
HQLKURVDIVDCSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=O)C=C(NC2=C3C(=C1)C=CC=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


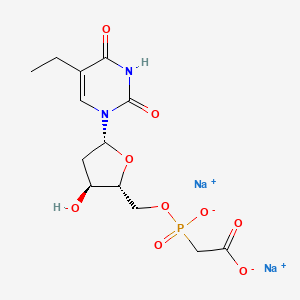
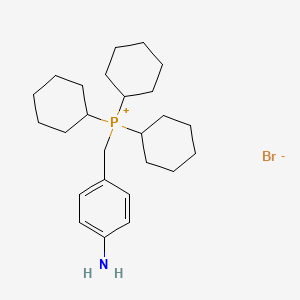
![2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B13137694.png)

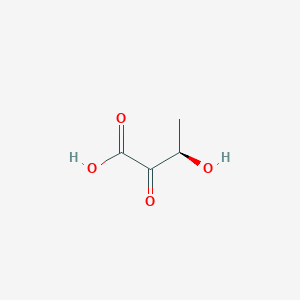
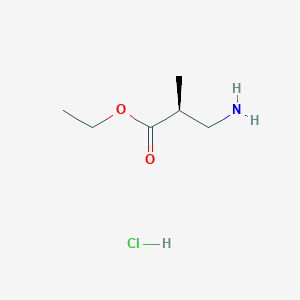

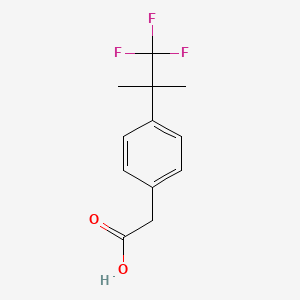
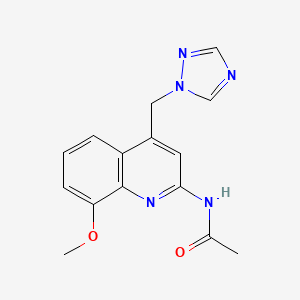
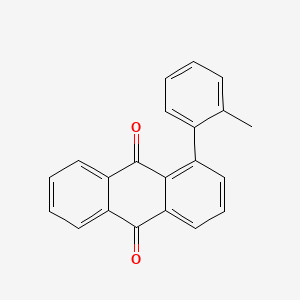
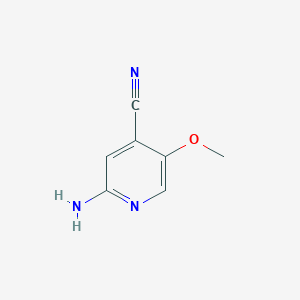
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
